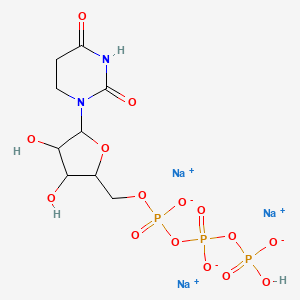

Uridine triphosphate trisodium salt

Description

BenchChem offers high-quality Uridine triphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine triphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H14N2Na3O15P3 |

|---|---|

Molecular Weight |

552.10 g/mol |

IUPAC Name |

trisodium;[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |

InChI Key |

HESOWSOEZVVPPN-UHFFFAOYSA-K |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Uridine Triphosphate (UTP) in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Triphosphate (UTP) is a fundamental building block for the synthesis of ribonucleic acid (RNA), playing an indispensable role in the transcription of genetic information from DNA. Beyond its primary function as a substrate for RNA polymerases, UTP is a key metabolite in cellular pyrimidine (B1678525) metabolism, a precursor for other essential nucleotides, and an important signaling molecule. This technical guide provides an in-depth exploration of the multifaceted roles of UTP in RNA synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the biochemical mechanisms of UTP incorporation during transcription, its metabolic pathways, and its involvement in cellular signaling. This guide also presents quantitative data on enzyme kinetics and cellular concentrations of UTP, detailed experimental protocols for relevant assays, and visual representations of key pathways and workflows to facilitate a deeper understanding of this critical molecule.

UTP as a Cornerstone of RNA Synthesis

Uridine triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), that serve as the monomeric units for the enzymatic synthesis of RNA.[1][2] During transcription, RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming UTP molecule, incorporating a uridine monophosphate (UMP) into the nascent RNA strand and releasing pyrophosphate.[3] The sequence of the DNA template strand dictates the specific incorporation of UTP opposite an adenine (B156593) (A) residue.[4]

The Chemical Reaction of UTP Incorporation

The incorporation of UTP into a growing RNA chain is a fundamental reaction in molecular biology. The process is catalyzed by RNA polymerase and can be summarized as follows:

(RNA)n + UTP ⇌ (RNA)n+1 + PPi

This reaction is driven forward by the subsequent hydrolysis of pyrophosphate (PPi) into two inorganic phosphate (B84403) (Pi) molecules, a reaction catalyzed by pyrophosphatase. This hydrolysis is highly exergonic and renders the overall process of RNA elongation essentially irreversible.

Quantitative Data on UTP in RNA Synthesis

Understanding the quantitative aspects of UTP's involvement in RNA synthesis is crucial for researchers. This section provides key data on enzyme kinetics and cellular concentrations of UTP.

Kinetic Parameters of RNA Polymerases for UTP

The efficiency of UTP incorporation by RNA polymerases is described by the Michaelis-Menten kinetic parameters, Km (the concentration of substrate at which the reaction rate is half of the maximum velocity) and Vmax (the maximum rate of the reaction). These parameters can vary depending on the specific RNA polymerase, the DNA template sequence, and reaction conditions.

| RNA Polymerase | Substrate | Km (µM) | Vmax (relative) | Source(s) |

| T7 RNA Polymerase | UTP | ~80 | 1.0 | [5] |

| T7 RNA Polymerase | 5-phenyl-UTP | Similar to UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-(4-pyridyl)-UTP | Similar to UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-(2-pyridyl)-UTP | Similar to UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-indolyl-UTP | Similar to UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-isobutyl-UTP | Similar to UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-imidazole-UTP | Significantly higher than UTP | Similar to UTP | [6][7] |

| T7 RNA Polymerase | 5-amino-UTP | Significantly higher than UTP | Similar to UTP | [6][7] |

| E. coli RNA Polymerase | UTP | 4- to 6-fold higher in some mutants | - | [4] |

Note: Kinetic parameters for human RNA polymerases are less commonly reported in a simplified table format due to the complexity of the transcription machinery.

Cellular Concentrations of UTP

The intracellular concentration of UTP is a critical factor influencing the rate of RNA synthesis. These concentrations can vary between different cell types and cellular compartments.

| Cell Type/Compartment | UTP Concentration (µM) | ATP/UTP Ratio | Source(s) |

| Mammalian Cells (average) | 567 ± 460 | ~5.6:1 | [8] |

| Tumor Cells | 1.2-5 fold higher than normal cells | - | [8] |

| Resting Attached Cultures (extracellular) | 0.001 - 0.01 | 1:10 - 1:3 (extracellular) | [9][10] |

| Mechanically Stimulated Cells (extracellular) | Up to 20-fold increase | 1:10 - 1:3 (extracellular) | [9][10] |

| Platelets (unstirred, extracellular) | - | 1:100 (extracellular) | [9][10] |

| Thrombin-Stimulated Platelets (extracellular) | 10-fold increase | - | [9][10] |

UTP Metabolism and its Link to RNA Synthesis

The cellular pool of UTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes UTP from simpler precursor molecules. A key regulatory step in this pathway is the conversion of UTP to CTP, catalyzed by CTP synthetase.[3][4] This ensures a balanced supply of all four ribonucleotides required for RNA synthesis.

Caption: De novo pyrimidine biosynthesis pathway leading to UTP and CTP.

Salvage Pathway

The salvage pathway recycles uridine and uracil (B121893) from the breakdown of RNA and other nucleotides back into the UTP pool. This is a more energy-efficient mechanism for maintaining UTP levels.

UTP in Cellular Signaling

Beyond its role in RNA synthesis, extracellular UTP acts as a signaling molecule by activating P2Y receptors, a class of G protein-coupled receptors.[8][11][12] The activation of P2Y2 receptors by UTP triggers a cascade of intracellular events with wide-ranging physiological effects.

Caption: UTP-mediated P2Y2 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of UTP in RNA synthesis.

In Vitro Transcription using T7 RNA Polymerase

This protocol describes a standard method for synthesizing RNA in vitro using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter (1 µg/µL)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

-

rNTP mix (10 mM each of ATP, GTP, CTP, and UTP)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

RNase Inhibitor (e.g., 40 U/µL)

-

Nuclease-free water

-

DNase I (RNase-free)

-

EDTA (0.5 M, pH 8.0)

-

Ethanol (B145695) (100% and 70%)

-

Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)

-

Chloroform

Procedure:

-

Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:

-

Nuclease-free water: to a final volume of 50 µL

-

10x Transcription Buffer: 5 µL

-

rNTP mix: 2 µL of each (200 µM final concentration)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification:

-

Add 150 µL of nuclease-free water to the reaction.

-

Perform a phenol:chloroform extraction followed by a chloroform extraction.

-

Precipitate the RNA by adding 0.5 volumes of 5 M ammonium acetate and 2.5 volumes of 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

-

-

Quantification and Analysis: Quantify the RNA concentration using a spectrophotometer (A260) and assess its integrity by agarose (B213101) gel electrophoresis.

Caption: Workflow for a typical in vitro transcription experiment.

Quantification of Intracellular UTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular UTP from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold 0.6 M Perchloric Acid (PCA)

-

Ice-cold 1 M Potassium Carbonate (K2CO3)

-

HPLC system with a suitable anion-exchange or reverse-phase C18 column

-

Mobile phase buffers (e.g., potassium phosphate buffer)

-

UTP standard solution

Procedure:

-

Cell Harvesting and Lysis:

-

Rapidly wash cultured cells with ice-cold PBS to remove extracellular nucleotides.

-

Immediately add ice-cold 0.6 M PCA to the cells to lyse them and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Neutralization and Extraction:

-

Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the acidic extract by adding a calculated amount of ice-cold 1 M K2CO3.

-

Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Elute the nucleotides using an appropriate gradient of mobile phase buffers.

-

Detect UTP by its UV absorbance at 262 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a UTP standard.

-

Quantify the amount of UTP in the cell extract by comparing its peak area to the standard curve.

-

Normalize the UTP amount to the cell number or total protein content of the initial sample.

-

UTP Derivatives in Drug Development

The essential role of UTP and other nucleotides in viral replication has made them attractive targets for the development of antiviral drugs. Nucleoside and nucleotide analogs that mimic natural substrates can act as competitive inhibitors or chain terminators of viral RNA-dependent RNA polymerases (RdRps).[13][14]

Mechanism of Action of UTP Analogs

Many antiviral drugs are nucleoside analogs that are intracellularly phosphorylated to their active triphosphate form. These triphosphate analogs can then be incorporated into the growing viral RNA chain. If the analog lacks a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral RNA. Other analogs may be incorporated and cause mutations in the viral genome, a process known as lethal mutagenesis.[13]

Design and Synthesis of UTP Derivatives

The design of effective UTP-based antiviral drugs involves modifying the uridine base, the ribose sugar, or the triphosphate moiety to enhance their selectivity for viral polymerases over host cell polymerases and to improve their pharmacokinetic properties.[15] For example, modifications at the 2' or 3' position of the ribose can confer chain-terminating properties. The synthesis of these complex molecules often involves multi-step chemical processes to introduce the desired modifications while protecting other reactive groups.[14]

Conclusion

Uridine triphosphate is a molecule of central importance in molecular biology, with its role extending far beyond simply being a substrate for RNA synthesis. Its intricate involvement in cellular metabolism, signaling, and as a target for therapeutic intervention highlights its significance. A thorough understanding of the quantitative and mechanistic aspects of UTP's function is essential for researchers in the life sciences and for the development of novel therapeutic strategies targeting nucleotide metabolism and signaling pathways. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. Promoter-proximal RNA polymerase II termination regulates transcription during human cell type transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTP synthetase - Wikipedia [en.wikipedia.org]

- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of in vivo RNA synthesis rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2Y2 Receptor Signaling in Health and Disease | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Synthesis of the Antiviral Nucleotide Analogue ddhCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Uridine Triphosphate Trisodium Salt as a P2Y Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-5'-triphosphate (UTP) is an endogenous pyrimidine (B1678525) nucleotide that plays a central role in cellular metabolism and functions as a vital extracellular signaling molecule.[1][2] As a salt, Uridine (B1682114) Triphosphate Trisodium (UTP-trisodium) is a stable and soluble form commonly used in research.[1] It acts as a potent agonist for specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][3]

P2Y receptors are ubiquitously expressed and mediate a vast array of physiological and pathophysiological processes, including ion transport, inflammation, cell proliferation, and vasodilation, making them attractive targets for drug discovery.[3][4] This guide provides an in-depth technical overview of UTP-trisodium's role as a P2Y receptor agonist, detailing its mechanism of action, receptor subtype selectivity, quantitative pharmacology, and relevant experimental protocols for its characterization.

P2Y Receptor Subtypes Activated by UTP

UTP is not a universal agonist for all P2Y receptors. Its activity is primarily directed towards a subset of uridine nucleotide-preferring receptors. The eight major mammalian P2Y receptor subtypes are classified based on their primary endogenous agonists and G protein coupling.[5][6]

-

P2Y2 Receptor: The human P2Y2 receptor is a primary target for UTP. It is activated with high potency by both UTP and adenosine (B11128) triphosphate (ATP), which are generally considered equipotent.[5][7] This lack of discrimination between purine (B94841) and pyrimidine triphosphates is a key pharmacological characteristic of the P2Y2 subtype.[5]

-

P2Y4 Receptor: The human P2Y4 receptor is also potently activated by UTP.[7][8] Unlike the P2Y2 receptor, the human P2Y4 receptor is selective for UTP, with ATP acting as an antagonist.[6][9] However, it is crucial to note species differences, as the rat P2Y4 receptor is activated by both ATP and UTP.[9][10]

-

P2Y6 Receptor: UTP itself is a very weak or inactive agonist at the P2Y6 receptor.[11][12] However, UTP can be enzymatically hydrolyzed by ectonucleotidases in the extracellular space to uridine diphosphate (B83284) (UDP), which is the primary endogenous agonist for the P2Y6 receptor.[6][11] Therefore, effects observed following the application of UTP in some biological systems may be indirectly mediated by P2Y6 activation.

Mechanism of Action and Signaling Pathways

The P2Y2 and P2Y4 receptors, the principal targets of UTP, are canonically coupled to the Gq/11 family of G proteins.[3][8][13] Activation of these receptors by UTP initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.[13][14]

The key steps are as follows:

-

Receptor Activation: UTP binds to the orthosteric site on the P2Y2 or P2Y4 receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of Gαq-GTP from the Gβγ dimer.[13]

-

Phospholipase C (PLC) Stimulation: The Gαq-GTP subunit activates phospholipase C-beta (PLCβ).[13][14]

-

Second Messenger Production: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][14]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][15]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).[14]

This primary Gq pathway can subsequently engage other signaling networks, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, to regulate downstream cellular responses like gene transcription and cell proliferation.[14]

Data Presentation: Potency of UTP and Analogs

The potency of UTP and related compounds is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response in a given functional assay (e.g., calcium mobilization or inositol phosphate (B84403) accumulation).

| Compound | Receptor Subtype (Human) | Potency (EC50) | Assay Type |

| UTP | P2Y2 | 0.049 - 3 µM | Inositol Phosphate / Ca2+ |

| UTP | P2Y4 | 73 nM | Inositol Phosphate |

| UTP | P2Y6 | > 10 µM (inactive) | Inositol Phosphate |

| ATP | P2Y2 | 0.085 - 3 µM | Inositol Phosphate / Ca2+ |

| ATP | P2Y4 | Antagonist | Inositol Phosphate |

| UDP | P2Y2 | ~900x weaker than UTP | - |

| UDP | P2Y4 | ~160x weaker than UTP | - |

| UDP | P2Y6 | 300 nM | Inositol Phosphate |

| UTPγS (stable analog) | P2Y2 | 0.24 µM | - |

| UTPγS (stable analog) | P2Y4 | 1.6 µM | - |

| 2-ThioUTP | P2Y2 | 35 nM | Inositol Phosphate |

| 2-ThioUTP | P2Y4 | 350 nM | Inositol Phosphate |

| Note: EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions. Data compiled from multiple sources.[5][7][11][16][17] |

Experimental Protocols

Characterizing the activity of UTP-trisodium and other P2Y agonists requires robust functional and binding assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay (for Gq-coupled Receptors)

This is the primary functional assay for characterizing agonists of P2Y2 and P2Y4 receptors. It measures the UTP-induced increase in intracellular calcium concentration using a fluorescent indicator dye.[15][18]

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the P2Y receptor of interest (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[18]

-

Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Compound Addition and Measurement: Place the plate into a fluorescence plate reader (such as a FLIPR or FlexStation).[15][19] Measure the baseline fluorescence for 10-20 seconds. The instrument then automatically injects a prepared solution of UTP-trisodium (or other test compounds) into each well while simultaneously continuing to record fluorescence intensity over time (typically 1-3 minutes).

-

Data Analysis: The response is quantified as the change in fluorescence units (peak fluorescence minus baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

cAMP Inhibition Assay (for Gi-coupled Receptors)

This assay is crucial for determining the selectivity of UTP against Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14). It measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Methodology:

-

Cell Culture: Plate cells expressing a Gi-coupled P2Y receptor in a suitable microplate.

-

Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin (B1673556) to generate a high basal level of cAMP.

-

Agonist Addition: Concurrently with forskolin, add varying concentrations of the test compound (UTP-trisodium). An agonist for the Gi-coupled receptor will inhibit forskolin-stimulated adenylyl cyclase, leading to a dose-dependent decrease in cAMP production.[4]

-

cAMP Quantification: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[20][21][22]

-

Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in HTRF competition assays) against the log[agonist] to determine the IC50 (half-maximal inhibitory concentration), which corresponds to the agonist's EC50 for the Gi-mediated response.[20]

Radioligand Binding Assay

Radioligand binding assays directly measure the interaction of a ligand with a receptor.[23] For agonists like UTP, this is typically performed as a competitive binding assay against a known radiolabeled antagonist.[24]

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue or cultured cells overexpressing the target P2Y receptor.[24] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined via an assay like the BCA assay.

-

Assay Incubation: In a microplate, incubate a fixed concentration of a suitable radiolabeled P2Y receptor antagonist (e.g., [3H]PSB-0413 for P2Y12) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (UTP-trisodium).[25]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[24][26] The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters is then quantified using a scintillation counter.[24]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (UTP-trisodium). The resulting inhibition curve is used to calculate the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[23]

Therapeutic Applications and Drug Development

The ability of P2Y2 receptor agonists to stimulate ion and fluid secretion in epithelial tissues has led to their development as therapeutic agents, particularly for "dry surface" conditions.

-

Dry Eye Disease: Diquafosol tetrasodium, a stable UTP analog and potent P2Y2 receptor agonist, is approved for the treatment of dry eye disease in several countries.[27][28] It stimulates the secretion of water, mucin, and lipids from the conjunctival and meibomian glands, thereby improving the stability and quality of the tear film.[27][28]

-

Cystic Fibrosis (CF): P2Y2 receptor agonists, such as Denufosol, have been investigated as inhaled therapies for CF.[29] In CF, defective chloride transport leads to dehydrated airway surfaces and impaired mucociliary clearance. P2Y2 agonists can bypass the defective CFTR channel by activating alternative calcium-activated chloride channels, promoting airway surface hydration and enhancing mucus clearance.[29]

-

Other Potential Applications: Preclinical research suggests P2Y2 receptor activation may also play roles in wound healing, neuroprotection, and modulating cardiovascular function.[2] However, the widespread expression of P2Y receptors presents a challenge for systemic drug delivery, requiring targeted approaches to minimize off-target effects. The development of metabolically stable UTP analogs like Diquafosol and Denufosol has been a key strategy to overcome the rapid degradation of endogenous nucleotides.[30][31]

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleotides Acting at P2Y Receptors: Connecting Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5′-α,β-Methylene Diphosphonate at the P2Y6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. P2Y2 receptor-Gq/11 signaling at lipid rafts is required for UTP-induced cell migration in NG 108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. resources.tocris.com [resources.tocris.com]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 20. youtube.com [youtube.com]

- 21. revvity.com [revvity.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. mdpi.com [mdpi.com]

- 28. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review on Therapeutic Utility[v1] | Preprints.org [preprints.org]

- 29. Denufosol: a review of studies with inhaled P2Y(2) agonists that led to Phase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Novel nucleotide triphosphates as potent P2Y2 agonists with enhanced stability over UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

UTP Trisodium Salt: A Comprehensive Technical Guide to its Discovery, Scientific History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-5'-triphosphate (UTP) trisodium (B8492382) salt is a pyrimidine (B1678525) nucleotide that plays a fundamental role in multiple cellular processes. Initially recognized for its essential role as a substrate in RNA synthesis and as a key molecule in glycogen (B147801) metabolism, the scientific understanding of UTP has evolved significantly. It is now established as a critical extracellular signaling molecule, acting as a potent agonist for several P2Y purinergic receptors. This technical guide provides an in-depth exploration of the discovery and scientific history of UTP trisodium salt, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its primary signaling pathways.

Discovery and Scientific History

The journey to understanding the multifaceted roles of UTP began with its chemical identification and synthesis. While the related nucleotide adenosine (B11128) triphosphate (ATP) was discovered in 1929, the specific synthesis of UTP was detailed later.

A significant milestone in the chemical history of UTP was its synthesis in 1954 by Kenner, Todd, Webb, and Weymouth. This work provided the scientific community with a defined chemical entity, paving the way for its biological investigation.

Early biological studies focused on the intracellular roles of UTP. Its function as a precursor for RNA synthesis was a foundational discovery in molecular biology[1][2][3]. UTP, along with ATP, CTP, and GTP, was identified as one of the four essential building blocks required for the transcription of genetic information from DNA into RNA.

Simultaneously, the role of UTP in carbohydrate metabolism was being elucidated. It was discovered to be a crucial component in the synthesis of glycogen, the primary form of glucose storage in animals[3][4]. UTP is required for the formation of UDP-glucose, the activated form of glucose that is incorporated into growing glycogen chains[3][4].

A paradigm shift in the understanding of UTP's function came with the discovery of purinergic signaling, a form of extracellular communication mediated by nucleotides. Initially focused on ATP, researchers later discovered that pyrimidine nucleotides, such as UTP, also act as signaling molecules by activating specific cell surface receptors[5][6]. This led to the identification and characterization of the P2Y receptor family, a group of G protein-coupled receptors. Specifically, the P2Y2, P2Y4, and P2Y6 receptors were found to be potently activated by UTP and its derivatives[6][7].

A pivotal moment in this field was the direct demonstration of the release of UTP from cells in response to mechanical stimulation. This discovery solidified the role of UTP as an important extracellular signaling molecule involved in a wide range of physiological processes, including ion transport, inflammation, and cell proliferation.

Physicochemical Properties of UTP Trisodium Salt

UTP trisodium salt is the stable, water-soluble form of Uridine-5'-triphosphate. The trisodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for use in a wide range of biochemical and physiological experiments[8].

| Property | Value |

| Chemical Formula | C₉H₁₂N₂Na₃O₁₅P₃ |

| Molecular Weight | 550.09 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| CAS Number | 19817-92-6 |

Key Biological Roles and Signaling Pathways

UTP plays a central role in two major biological domains: as an intracellular substrate for biosynthesis and as an extracellular signaling molecule.

Intracellular Role in Glycogen Synthesis

UTP is essential for glycogenesis, the process of glycogen synthesis. It is a substrate for the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. UDP-glucose is the activated glucose donor for glycogen synthase, the enzyme that elongates the glycogen chain.

Extracellular Role in P2Y Receptor Signaling

As an extracellular signaling molecule, UTP activates several P2Y receptors, primarily P2Y2 and P2Y4. These are Gq-coupled receptors that, upon activation, stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of UTP with P2Y receptors and its utilization by RNA polymerase.

P2Y Receptor Activation by UTP and Analogs

The potency of UTP and its analogs in activating P2Y receptors is typically measured by their half-maximal effective concentration (EC50).

| Receptor | Agonist | Cell Line | EC50 (µM) | Reference |

| P2Y2 | UTP | 1321N1 Astrocytoma | 1.5 - 5.8 | [9] |

| UTP | Theca-interstitial cells | 3.5 | [10] | |

| ATP | 1321N1 Astrocytoma | 1.5 - 5.8 | [9] | |

| UTPγS | 1321N1 Astrocytoma | 0.24 | [11] | |

| P2Y4 | UTP | 1321N1 Astrocytoma | 0.073 | [12] |

UTP as a Substrate for RNA Polymerase

The Michaelis constant (Km) reflects the concentration of a substrate at which an enzyme achieves half of its maximum velocity.

| Enzyme | Substrate | Organism/Source | Km (µM) | Reference |

| RNA Polymerase | UTP | Salmonella typhimurium (mutant) | Increased 4-6 fold | [13] |

| RNA Polymerase I | UTP | Yeast | ~15-100 (in vitro assay concentrations) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UTP trisodium salt.

Quantification of Extracellular UTP using an Enzymatic Assay

This protocol is based on the method described by Lazarowski et al., which utilizes the high specificity of UDP-glucose pyrophosphorylase for UTP.

Materials:

-

[¹⁴C]-glucose-1-phosphate

-

UDP-glucose pyrophosphorylase

-

Inorganic pyrophosphatase

-

UTP standards

-

Cell culture medium samples

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing a known amount of [¹⁴C]-glucose-1-phosphate, UDP-glucose pyrophosphorylase, and inorganic pyrophosphatase in a suitable buffer.

-

Add a known volume of the cell culture medium sample or UTP standard to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The inorganic pyrophosphatase drives the reaction to completion by degrading the pyrophosphate byproduct.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the [¹⁴C]-UDP-glucose product from the [¹⁴C]-glucose-1-phosphate substrate using HPLC.

-

Quantify the amount of [¹⁴C]-UDP-glucose formed by scintillation counting.

-

Generate a standard curve using the results from the UTP standards to determine the concentration of UTP in the cell culture samples.

Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes a common method to assess the activation of P2Y receptors by UTP by measuring changes in intracellular calcium concentration.

Materials:

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

UTP trisodium salt solutions of varying concentrations

-

Cultured cells expressing P2Y receptors

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubation: Incubate the cells with the dye loading solution at 37°C for 30-60 minutes to allow for de-esterification of the dye within the cells.

-

Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader (excitation ~494 nm, emission ~516 nm).

-

UTP Stimulation: Add UTP solutions of different concentrations to the cells.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the dose-response relationship of UTP-induced calcium mobilization and calculate the EC50.

References

- 1. fiveable.me [fiveable.me]

- 2. Uridine triphosphate - Wikiwand [wikiwand.com]

- 3. biologyonline.com [biologyonline.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]

- 6. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. In vitro Transcription (IVT) and tRNA Binding Assay [en.bio-protocol.org]

An In-depth Technical Guide to the Mechanism of Action of Extracellular UTP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular uridine (B1682114) triphosphate (UTP) has emerged as a critical signaling molecule, orchestrating a diverse array of physiological and pathophysiological processes. Acting primarily through a subset of G protein-coupled P2Y receptors, UTP triggers intricate intracellular signaling cascades that modulate cellular functions such as proliferation, migration, inflammation, and ion transport. This technical guide provides a comprehensive overview of the mechanism of action of extracellular UTP, detailing its interaction with specific P2Y receptors, the subsequent signal transduction pathways, and the resultant cellular responses. Furthermore, this document furnishes detailed experimental protocols for key assays used to investigate UTP-mediated signaling, presents quantitative data for receptor activation, and utilizes visualizations to elucidate complex signaling networks. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of extracellular UTP.

Introduction to Extracellular UTP Signaling

Uridine triphosphate (UTP), traditionally known for its intracellular roles in RNA synthesis and as an energy source, also functions as a potent extracellular signaling molecule.[1][2] The release of UTP from cells can be triggered by various stimuli, including mechanical stress, hypoxia, and inflammation.[3][4] Once in the extracellular space, UTP exerts its effects by binding to and activating specific members of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs).[1][5] This activation initiates a cascade of intracellular events that are crucial for a multitude of cellular processes.

P2Y Receptors: The Primary Targets of Extracellular UTP

Extracellular UTP primarily targets a specific subset of the P2Y receptor family. The most prominent of these are the P2Y2 and P2Y4 receptors. Additionally, UTP can be hydrolyzed by ectonucleotidases to uridine diphosphate (B83284) (UDP), which is a potent agonist for the P2Y6 receptor.[6][7]

-

P2Y2 Receptor: This receptor is activated equipotently by UTP and ATP.[8][9] It is widely expressed in various tissues and is implicated in a broad range of physiological responses, including ion transport, cell proliferation, and inflammation.[10][11]

-

P2Y4 Receptor: The human P2Y4 receptor is highly selective for UTP, with ATP acting as an antagonist.[8][12] This selectivity makes the P2Y4 receptor a specific target for UTP-mediated signaling.

-

P2Y6 Receptor: While not a direct target of UTP, the P2Y6 receptor is activated by UDP, a breakdown product of UTP.[6][7] This indirect activation broadens the scope of UTP's influence on cellular function, particularly in processes like phagocytosis and inflammation.[6]

Core Signaling Pathways Activated by UTP

The activation of P2Y2 and P2Y4 receptors by UTP predominantly initiates signaling through the Gαq protein pathway.[13][14] This leads to the activation of phospholipase C (PLC), a key enzyme in phosphoinositide signaling.

The Canonical Gαq-PLC-IP3/DAG Pathway

The central signaling cascade triggered by UTP is the Gαq-mediated activation of Phospholipase C (PLC).[13][14]

Caption: Canonical Gαq-PLC signaling pathway activated by extracellular UTP.

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[13][15] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of UTP signaling and a critical event for the activation of numerous downstream effectors.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the protein kinase C (PKC) family.[13] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A significant consequence of UTP-mediated P2Y receptor activation is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][16] The activation of ERK1/2 can occur through both PKC-dependent and PKC-independent mechanisms and is often linked to the regulation of gene expression, cell proliferation, and differentiation.[16]

References

- 1. brainvta.tech [brainvta.tech]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 5. Purinergic (P2Y) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insight into the self-activation and G-protein coupling of P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium signaling and the novel anti-proliferative effect of the UTP-sensitive P2Y11 receptor in rat cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist Versus Antagonist Action of ATP at the P2Y4 Receptor Is Determined by the Second Extracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Uridine Triphosphate (UTP) Trisodium Salt in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as uridine (B1682114) triphosphate (UTP), have emerged as critical signaling molecules that mediate a wide array of physiological and pathological processes. Operating through a dedicated family of purinergic receptors, these molecules form a sophisticated cell-to-cell communication network. UTP, a pyrimidine (B1678525) nucleotide, primarily exerts its effects by activating specific subtypes of P2Y G-protein coupled receptors (GPCRs).[1][2] This activation triggers a cascade of intracellular events that influence functions as diverse as ion transport, inflammation, cell proliferation, and migration.[3][4] This technical guide provides an in-depth exploration of the role of Uridine triphosphate trisodium (B8492382) salt in purinergic signaling, focusing on its receptor interactions, downstream pathways, quantitative data, and the experimental protocols used for its study.

UTP as a Ligand for P2Y Receptors

Uridine triphosphate is a potent agonist for a specific subset of the P2Y receptor family. The primary targets of UTP are the P2Y2 and P2Y4 receptors.[5][6]

-

P2Y2 Receptor: This receptor is characteristically activated with roughly equal potency by UTP and adenosine (B11128) triphosphate (ATP).[7][8] Its widespread expression in tissues like the brain, lungs, and heart underscores its importance in various physiological functions, including immune modulation and tissue repair.[3][4]

-

Human P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP, showing little to no response to ATP.[1][9] However, it's important to note that this selectivity can be species-dependent; for instance, the rat P2Y4 receptor is activated by both UTP and ATP.[1]

Activation of these Gq protein-coupled receptors by UTP initiates a canonical signaling pathway that is central to many of its cellular effects.[5]

Core Signaling Pathways Activated by UTP

Upon binding to P2Y2 or P2Y4 receptors, UTP induces a conformational change that activates the associated heterotrimeric G-protein, primarily of the Gq/11 family.[3][7] This event triggers a well-defined intracellular signaling cascade.

The Canonical Gq/PLC/Ca²+ Pathway

The Gq-mediated pathway is the principal signaling mechanism for UTP-activated P2Y receptors.[10][11]

-

Gq Activation: Ligand-bound P2Y receptors activate Gq proteins.[12]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[11][12]

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][11]

-

Intracellular Ca²⁺ Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][7]

-

PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[7][11]

Transactivation of Receptor Tyrosine Kinases (RTKs)

UTP-mediated signaling is not confined to the Gq pathway. P2Y receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][8] This process often involves matrix metalloproteinases (MMPs) that cleave membrane-bound EGFR ligands, leading to EGFR activation and subsequent engagement of downstream pathways like the MAPK/ERK cascade.[6]

MAPK/ERK Pathway Activation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling route for regulating cell proliferation, differentiation, and survival.[13][14] UTP is a known activator of the ERK1/2 pathway.[6][15] This activation can occur through both PKC-dependent mechanisms downstream of Gq/PLC and via EGFR transactivation.[6] Activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression.[13]

Quantitative Data: Potency of UTP at P2Y Receptors

The potency of UTP is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of UTP required to elicit 50% of the maximum response. These values can vary depending on the cell type, receptor expression levels, and the specific functional assay being used.

| Receptor Subtype | Agonist | EC₅₀ Value (µM) | Cell/Tissue Type | Assay | Reference |

| P2Y2 | UTP | ~1 - 6 | Various | Ca²⁺ Mobilization | [7] |

| P2Y2 | ATP | ~1 - 6 | Various | Ca²⁺ Mobilization | [7] |

| P2Y4 (human) | UTP | ~0.4 - 0.9 | 1321N1 Astrocytoma | Inositol Phosphate / Ca²⁺ | [16] |

| P2Y4 (human) | ATP | ~30 | 1321N1 Astrocytoma | Inositol Phosphate | [16] |

| P2Y (neuronal) | UTP | ~85 | SCG Neurons | Ca²⁺ Mobilization | [17] |

| P2Y (glial) | UTP | ~25 | SCG Glial Cells | Ca²⁺ Mobilization | [17] |

Key Cellular Functions and Therapeutic Implications

UTP-mediated purinergic signaling is implicated in a wide range of cellular activities.

-

Cell Proliferation and Migration: UTP has been shown to stimulate the proliferation of various cell types, including lung epithelial cells and fibroblasts.[8][18][19] It also plays a significant role in promoting cell migration, a critical process in wound healing and immune responses, as well as in pathological conditions like cancer metastasis.[20][21][22] For example, UTP enhances the migration of hematopoietic stem cells and Schwann cells.[21][22]

-

Inflammation and Immunity: P2Y receptors are pivotal in modulating inflammation. UTP can trigger the release of proinflammatory cytokines, contributing to the inflammatory response in various tissues.[3][4]

-

Ion Transport: In epithelial tissues, such as those in the airways, UTP acting on P2Y2 receptors is a key regulator of ion transport, particularly chloride secretion, which is crucial for maintaining mucosal hydration.[4][8]

These multifaceted roles make P2Y receptors attractive therapeutic targets for a variety of diseases, including cystic fibrosis, dry eye disease, inflammatory disorders, and cancer.[3][4]

Experimental Protocols

Studying the effects of UTP requires specific and robust experimental methodologies. Below are outlines for key assays.

Intracellular Calcium Mobilization Assay

This assay directly measures the hallmark of Gq-coupled P2Y receptor activation: the release of intracellular calcium.[23]

Methodology:

-

Cell Culture: Plate cells (e.g., 1321N1 astrocytoma cells stably expressing the P2Y receptor of interest) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2/AM or Fluo-4/AM) for 30-60 minutes at 37°C.[16]

-

Washing: Gently wash the cells multiple times with the buffer to remove extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

UTP Stimulation: Use the reader's integrated injectors to add varying concentrations of UTP trisodium salt to the wells.

-

Data Acquisition: Immediately following injection, continuously record the fluorescence intensity for 1-3 minutes to capture the transient calcium peak.

-

Analysis: The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) is proportional to the change in intracellular [Ca²⁺]. Plot the peak response against the UTP concentration to determine the EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This biochemical assay quantifies the production of IP₃, the second messenger generated by PLC activation.[16][24]

Methodology:

-

Cell Labeling: Culture cells in an appropriate medium. Label the cellular phosphoinositide pool by incubating the cells overnight with myo-[³H]inositol.[16]

-

Washing: Wash cells thoroughly to remove unincorporated radiolabel.

-

LiCl Pre-incubation: Pre-incubate the cells with Lithium Chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing radiolabeled inositol phosphates to accumulate within the cell.[16]

-

UTP Stimulation: Add various concentrations of UTP and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acid, such as trichloroacetic acid, to lyse the cells and precipitate macromolecules.[16]

-

Purification: Separate the water-soluble inositol phosphates from the lipid fraction. Purify the total [³H]inositol phosphates using anion-exchange chromatography columns (e.g., Dowex resin).[16]

-

Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.

-

Analysis: Plot the measured radioactivity (counts per minute, CPM) against the UTP concentration to generate a dose-response curve and calculate the EC₅₀.

Cell Migration (Wound Healing/Scratch) Assay

This assay provides a straightforward method to assess the effect of UTP on directional cell migration in vitro.[20][22]

Methodology:

-

Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

-

Create "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer in each well.

-

Wash and Treat: Gently wash with media to remove detached cells. Add fresh media containing the desired concentration of UTP (and a vehicle control).

-

Image Acquisition: Immediately capture an initial image (t=0) of the scratch in each well using a microscope.

-

Incubation: Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).

-

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the fastest-migrating condition is closed.

-

Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition. Compare the migration rate between UTP-treated and control cells.

Conclusion

Uridine triphosphate trisodium salt is a key endogenous signaling molecule that activates a specific subset of purinergic P2Y receptors, primarily P2Y2 and P2Y4. Its activation of these receptors triggers robust intracellular signaling cascades, most notably the Gq/PLC/Ca²⁺ and MAPK/ERK pathways. These signaling events translate into the regulation of fundamental cellular processes, including proliferation, migration, and inflammation. The well-defined nature of these pathways, combined with the development of reliable experimental protocols, positions UTP-mediated purinergic signaling as a significant area of interest for both basic research and the development of novel therapeutics for a wide range of human diseases.

References

- 1. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. P2Y2 Receptor Signaling in Health and Disease | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. researchgate.net [researchgate.net]

- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Uridine-5'-Triphosphate, Trisodium Salt: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological roles, and experimental applications of UTP Trisodium (B8492382) Salt for researchers, scientists, and drug development professionals.

Uridine-5'-triphosphate (UTP) in its trisodium salt form is a pivotal molecule in biomedical research, playing a dual role as a fundamental building block for RNA synthesis and a critical extracellular signaling molecule.[1][2] Its stability, solubility, and high purity make the trisodium salt the preferred form for a wide range of in vitro and in vivo experimental applications.[1] This technical guide provides a comprehensive overview of the significance of UTP trisodium salt, with a focus on its chemical characteristics, its function as a potent P2Y2 receptor agonist, and detailed experimental protocols for its use.

Physicochemical Properties and Handling

UTP trisodium salt is a white, hygroscopic powder that is highly soluble in water.[3][4][5] Its chemical stability in solution and consistent purity, often exceeding 95-98% as determined by HPLC, make it a reliable reagent for sensitive biochemical and cellular assays.[1][6]

Table 1: Physicochemical Properties of UTP Trisodium Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂Na₃O₁₅P₃ | [1][7] |

| Molecular Weight | 550.09 g/mol | [1][7] |

| CAS Number | 19817-92-6 | [1][7] |

| Appearance | White to off-white powder | [1][5] |

| Solubility | Soluble in water (e.g., 100 mg/mL) | [3][5] |

| Insoluble in DMSO | [3] | |

| Purity | ≥95% (NMR), ≥97% (HPLC) | [4][8] |

| Storage Conditions | -20°C, protected from light and moisture | [5] |

| Stability | Stock solutions stable for up to 6 months at -20°C | [4][9] |

Biological Significance: A Dual-Faceted Molecule

The importance of UTP trisodium salt in biological systems stems from two primary functions: its role as an essential precursor in RNA biosynthesis and its activity as a potent agonist for P2Y receptors, particularly the P2Y2 subtype.[1][10]

Precursor in RNA Synthesis

As a pyrimidine (B1678525) nucleoside triphosphate, UTP is a fundamental substrate for RNA polymerases during the process of transcription.[3][11] This role is critical for gene expression and regulation, making UTP an indispensable component in molecular biology research, particularly in in vitro transcription reactions for the synthesis of RNA probes, messenger RNA (mRNA), and other RNA molecules.[1][12]

P2Y2 Receptor Agonist and Signal Transduction

Extracellular UTP is a key signaling molecule that activates P2Y receptors, a family of G protein-coupled receptors (GPCRs).[2] UTP is a particularly potent and selective agonist for the P2Y2 receptor, which is expressed in a wide variety of tissues and cell types.[10][13] The activation of the P2Y2 receptor by UTP initiates a cascade of intracellular signaling events that regulate a diverse array of physiological processes, including ion transport, inflammation, cell migration, and tissue repair.[2][14]

Upon binding of UTP, the P2Y2 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream target proteins, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][4] This signaling cascade ultimately culminates in various cellular responses.

Figure 1: UTP-induced P2Y2 receptor signaling cascade.

Applications in Drug Development and Research

The multifaceted nature of UTP trisodium salt makes it a valuable tool in various research and drug development endeavors.

Target Validation and Compound Screening

Given the role of the P2Y2 receptor in numerous pathological conditions, including inflammation, cancer, and cardiovascular diseases, it has emerged as a promising drug target.[1][15] UTP trisodium salt is widely used in high-throughput screening assays to identify and characterize novel P2Y2 receptor antagonists.[16]

Investigating Cellular Processes

Researchers utilize UTP trisodium salt to investigate a wide range of cellular processes, including:

-

Cell Migration and Wound Healing: UTP has been shown to enhance the migration of various cell types, a crucial aspect of wound repair and tissue regeneration.[10][14]

-

Ion Transport: It is used to study the function of P2Y2 receptors in regulating ion transport across epithelial tissues.[2][17]

-

Cardiovascular Physiology: UTP has vasodilatory effects and can influence cardiomyocyte function, making it a tool for cardiovascular research.[15][17]

-

Neurobiology: P2Y2 receptors are expressed in the nervous system and are involved in neuronal signaling and glial cell function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving UTP trisodium salt.

In Vitro RNA Synthesis

This protocol describes a standard in vitro transcription reaction using UTP trisodium salt as a substrate.

Materials:

-

Linearized DNA template with a T7, SP6, or T3 promoter

-

UTP trisodium salt solution (e.g., 100 mM)

-

ATP, CTP, GTP solutions (e.g., 100 mM each)

-

Transcription buffer (10X)

-

T7, SP6, or T3 RNA Polymerase

-

RNase inhibitor

-

Nuclease-free water

-

DNase I (RNase-free) for template removal

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10X Transcription Buffer

-

2 µL 100 mM ATP

-

2 µL 100 mM CTP

-

2 µL 100 mM GTP

-

2 µL 100 mM UTP

-

1 µg Linearized DNA template

-

1 µL RNase inhibitor

-

2 µL RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method (e.g., spin column purification or ethanol (B145695) precipitation).

Figure 2: Experimental workflow for in vitro RNA synthesis.

Assessment of MAPK Phosphorylation

This protocol outlines the steps to measure the phosphorylation of MAPKs (e.g., ERK1/2) in response to UTP stimulation using Western blotting.[4]

Materials:

-

Cultured cells expressing P2Y2 receptors

-

UTP trisodium salt stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-MAPK and anti-total-MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a culture plate and grow to the desired confluency.

-

Starve the cells in serum-free medium for a specified time (e.g., 12-24 hours) to reduce basal MAPK phosphorylation.

-

Treat the cells with various concentrations of UTP for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MAPK for normalization.

Cell Migration Assay (Wound Healing Assay)

This protocol describes a simple method to assess the effect of UTP on cell migration.

Materials:

-

Cultured cells

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (e.g., 200 µL)

-

UTP trisodium salt

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Add fresh culture medium containing different concentrations of UTP or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Measure the width of the wound at different points for each time point and condition.

-

Calculate the rate of wound closure to determine the effect of UTP on cell migration.

Conclusion

UTP trisodium salt is a versatile and indispensable tool for researchers in molecular biology, cell biology, and pharmacology. Its well-defined chemical properties and dual biological functions as an RNA precursor and a potent P2Y2 receptor agonist provide a wide range of experimental possibilities. A thorough understanding of its characteristics and appropriate handling, as detailed in this guide, is crucial for obtaining reliable and reproducible experimental results. The continued investigation into the roles of UTP and its receptors will undoubtedly lead to new insights into fundamental biological processes and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Selenouridine triphosphate synthesis and Se-RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directing Cell Phenotype: Quantitative Single-Cell Migration Assay Leveraging Tunable Extracellular Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.iu.edu [scholarworks.iu.edu]

- 10. neb.com [neb.com]

- 11. US20190247417A1 - High purity rna compositions and methods for preparation thereof - Google Patents [patents.google.com]

- 12. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

- 13. researchgate.net [researchgate.net]

- 14. neb.com [neb.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Uridine Triphosphate (UTP) as a Bioenergetic and Biosynthetic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) triphosphate (UTP), a pyrimidine (B1678525) nucleoside triphosphate, plays a critical and multifaceted role in cellular metabolism, extending far beyond its function as a monomeric unit for RNA synthesis. While often overshadowed by adenosine (B11128) triphosphate (ATP) as the primary cellular energy currency, UTP is an indispensable energy source and an essential activator of substrates in a variety of anabolic pathways. This technical guide provides an in-depth exploration of UTP's bioenergetic contributions, its specific roles in key metabolic processes, its function as an extracellular signaling molecule, and its emerging significance as a target for drug development. Detailed experimental protocols for studying UTP-dependent reactions and quantitative data for comparative analysis are also presented.

Introduction: The Energetic Landscape of UTP

Though ATP is ubiquitously recognized as the universal energy currency of the cell, UTP possesses a terminal phosphoanhydride bond that, upon hydrolysis, releases a comparable amount of free energy. The hydrolysis of UTP to uridine diphosphate (B83284) (UDP) and inorganic phosphate (B84403) (Pi), or to uridine monophosphate (UMP) and pyrophosphate (PPi), is a highly exergonic process that drives numerous endergonic biochemical reactions. The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase further pulls these reactions toward completion[1][2]. Energetically, the phosphate group transfer potential of UTP is equivalent to that of ATP[3].

The cell maintains distinct pools of nucleotide triphosphates, allowing for independent regulation of various metabolic pathways. The use of UTP in specific anabolic processes, such as polysaccharide synthesis, provides a mechanism for the cell to compartmentalize and control the flow of metabolites into these pathways without depleting the ATP pool required for other essential functions.

UTP in Core Metabolic Pathways

UTP is the primary energy source for the activation of monosaccharides, a critical step in the biosynthesis of numerous polysaccharides and glycoconjugates. This activation occurs through the enzymatic transfer of a uridylyl group from UTP to a sugar-1-phosphate, forming a UDP-sugar and releasing pyrophosphate.

Glycogen (B147801) Synthesis

The synthesis of glycogen, the primary storage form of glucose in animals and fungi, is a key UTP-dependent process. The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose[2][4]. UDP-glucose is the activated glucose donor for glycogen synthase, which elongates the glycogen chain. The reaction catalyzed by UGPase is reversible, with a Gibbs free energy close to zero; however, the rapid hydrolysis of the pyrophosphate product makes the overall reaction irreversible under cellular conditions[1][5].

Galactose Metabolism

UTP is also central to the Leloir pathway of galactose metabolism. Galactose-1-phosphate, derived from the phosphorylation of galactose, reacts with UDP-glucose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase. This produces UDP-galactose and glucose-1-phosphate. UDP-galactose can then be epimerized to UDP-glucose, which can enter the mainstream of glucose metabolism[3]. Alternatively, UDP-galactose serves as a donor for the synthesis of glycolipids and glycoproteins.

Polysaccharide and Glycoconjugate Synthesis

UTP is essential for the synthesis of a wide array of other polysaccharides and glycoconjugates. It is used to form UDP-glucuronic acid, a precursor for proteoglycans and for the detoxification of various compounds by glucuronidation. UTP is also involved in the formation of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, which are fundamental building blocks for glycoproteins and glycolipids[3]. In bacteria, UTP-derived sugar nucleotides are crucial for the synthesis of cell wall components like peptidoglycan and lipopolysaccharides (LPS)[6][7].

UTP as an Extracellular Signaling Molecule

In addition to its intracellular roles, UTP is released into the extracellular space where it functions as a potent signaling molecule by activating a specific subset of P2Y G protein-coupled receptors.

P2Y Receptors and Downstream Signaling

UTP is a primary agonist for the P2Y2 and P2Y4 receptors and its metabolite, UDP, activates the P2Y6 receptor. The P2Y2 receptor is activated equipotently by ATP and UTP. Activation of these Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These signaling cascades regulate a diverse range of cellular processes, including ion transport, proliferation, and inflammation[8][9].

UTP Regeneration

The continuous supply of UTP for metabolic reactions is maintained through two primary mechanisms: de novo synthesis and salvage pathways, followed by the phosphorylation of UDP to UTP. The final phosphorylation step is primarily catalyzed by nucleoside diphosphate kinase (NDPK).

NDPK is a ubiquitous enzyme that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (typically ATP) to a nucleoside diphosphate (like UDP)[10][11]. This reaction is reversible and proceeds through a "ping-pong" mechanism involving a phosphorylated histidine intermediate in the enzyme's active site[10]. The broad substrate specificity of NDPK allows it to maintain the balance of all non-adenine nucleoside triphosphates[12].

Quantitative Data

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Value | Nucleotide | Conditions |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | |||

| to NDP + Pi | -31.55 ± 1.27 kJ/mol[13] | ATP | pH 7, 298.15 K |

| to NDP + Pi | Energetically equivalent to ATP hydrolysis[3] | UTP | |

| to NMP + PPi | ~ -45 kJ/mol | ATP/UTP | pH 7 |

| Enzyme Kinetics | |||

| UDP-Glucose Pyrophosphorylase (Km for UTP) | Varies by species and isoform | UTP | |

| UDP-Glucose Pyrophosphorylase (Vmax) | Varies by species and isoform | ||

| Nucleoside Diphosphate Kinase (Km for UDP) | Varies by species and isoform | UDP | |

| Nucleoside Diphosphate Kinase (Vmax) | Varies by species and isoform | ||

| P2Y Receptor Binding Affinity (EC50) | |||

| P2Y2 Receptor | ~ 0.5–3 µM[14] | UTP | |

| P2Y4 Receptor | 73 nM[14] | UTP |

Table 2: Intracellular Nucleotide Concentrations in Mammalian Cells

| Nucleotide | Average Concentration (µM) ± SD |

| ATP | 3,152 ± 1,698[15] |

| GTP | 468 ± 224[15] |

| UTP | 567 ± 460 [15] |

| CTP | 278 ± 242[15] |

Note: Concentrations can vary significantly depending on cell type and metabolic state.

Experimental Protocols

Measurement of Intracellular UTP by HPLC